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2-(1h-Imidazol-4-yl)propan-1-amine

Cat. No.: B13423839
M. Wt: 125.17 g/mol
InChI Key: UTXDPIGHIUIJIS-UHFFFAOYSA-N
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Description

Contextualization within Imidazole (B134444) Alkaloid Chemistry

Imidazole alkaloids are a class of naturally occurring and synthetic compounds characterized by the presence of an imidazole ring. This heterocyclic aromatic ring is a fundamental component of many biologically important molecules. The synthesis of imidazole derivatives is a significant area of organic chemistry, with various methods developed for their preparation. These methods include reactions such as the Van Leusen Imidazole Synthesis and multi-component reactions that allow for the creation of diverse substituted imidazoles. organic-chemistry.orgrsc.org The chemical versatility of the imidazole ring allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science. smolecule.com

2-(1H-Imidazol-4-yl)propan-1-amine, with its imidazole core and an attached aminopropane group, is a synthetic member of this family. nih.gov Its structure lends itself to exploration within the broader field of imidazole-based compounds that are investigated for their interactions with biological systems. The study of such compounds contributes to a deeper understanding of structure-activity relationships within this chemical class. nih.gov

Historical and Structural Relationship to Histamine (B1213489) and Related Biogenic Amines

Historically and structurally, this compound is closely related to histamine, a well-known biogenic amine. evitachem.com Histamine, or 2-(1H-imidazol-4-yl)ethanamine, is derived from the decarboxylation of the amino acid histidine and plays a crucial role in various physiological processes, including allergic reactions and neurotransmission. evitachem.comnih.gov

The key structural difference between this compound and histamine is the presence of a methyl group on the carbon adjacent to the imidazole ring in the former. nih.govnih.gov This seemingly minor modification significantly alters the compound's pharmacological profile, making it a valuable tool for scientific investigation. The exploration of histamine analogues with subtle structural changes has been a consistent theme in medicinal chemistry, aiming to dissect the specific roles of different histamine receptor subtypes.

FeatureThis compoundHistamine
Chemical FormulaC6H11N3C5H9N3
Molar Mass125.17 g/mol111.15 g/mol
Core StructureImidazole Ring
Side Chain2-aminopropane2-aminoethane

Significance and Rationale for Advanced Scientific Inquiry into this compound

The primary significance of this compound in advanced scientific inquiry stems from its activity at histamine receptors, particularly the histamine H4 receptor. nih.govnih.gov The discovery and characterization of the H4 receptor as a potential therapeutic target have driven the need for selective ligands to probe its function. arvojournals.org

This compound, also known by synonyms such as beta-Methylhistamine, serves as a valuable pharmacological tool. nih.gov Its specific interactions with histamine receptors, which differ from those of histamine itself, allow researchers to investigate the physiological and pathophysiological roles of these receptors with greater precision. For instance, its use as an agonist helps in understanding the downstream signaling pathways activated by the H4 receptor.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is predominantly focused on its role as a histamine H4 receptor agonist. nih.govnih.gov Studies have characterized its binding affinity and functional activity at human, rat, and mouse H4 receptors. nih.gov This research is crucial for validating the H4 receptor as a drug target for various inflammatory and immune-related conditions.

Furthermore, research extends to its comparative pharmacology with other histamine receptor ligands. For example, its activity profile is often compared with that of other H4 receptor agonists like VUF 8430. nih.govnih.gov These comparative studies are essential for developing a comprehensive understanding of the structure-activity relationships of H4 receptor ligands and for the design of new, more selective, and potent compounds for therapeutic applications. The synthesis and evaluation of related imidazole-containing compounds, such as those with cyclopropyl (B3062369) or guanidinoethyl groups, further enrich this area of research by providing a broader chemical space for investigation. nih.govnih.gov

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC6H11N3 nih.gov
Molecular Weight125.17 g/mol nih.gov
CAS Number24160-42-7 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B13423839 2-(1h-Imidazol-4-yl)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)propan-1-amine

InChI

InChI=1S/C6H11N3/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)

InChI Key

UTXDPIGHIUIJIS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CN=CN1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1h Imidazol 4 Yl Propan 1 Amine and Its Analogs

Established Synthetic Routes to 2-(1H-Imidazol-4-yl)propan-1-amine

The synthesis of this compound can be approached through various strategies, including multi-step syntheses and one-pot protocols, often involving the careful selection of precursors and derivatization of intermediates.

Multi-Step Synthetic Strategies

Multi-step synthesis provides a controlled approach to constructing complex molecules like this compound, allowing for the purification of intermediates at each stage. vapourtec.com A common strategy involves the initial synthesis of a substituted imidazole (B134444) core, followed by the elaboration of the amino-propane side chain.

One potential multi-step pathway starts from the readily available 4-methylimidazole. wikipedia.org The synthesis of 4-methylimidazole itself can be achieved through methods like the Debus-Radziszewski imidazole synthesis, reacting methylglyoxal with ammonia (B1221849) and formaldehyde. wikipedia.org Another route involves the reaction of hydroxyacetone and formamide (B127407) in the presence of ammonia. google.com Once 4-methylimidazole is obtained, a subsequent functionalization at the 5-position is required to introduce the aminopropyl side chain. This often involves several steps, including protection of the imidazole nitrogen, introduction of a two-carbon electrophile, and subsequent conversion to the primary amine.

A pertinent example is the synthesis of the closely related α,4-dimethylhistamine. acs.org While specific details for α-methylhistamine are not fully elaborated in the available literature, the synthesis of its dimethylated analog provides a strong model for a potential synthetic route. This would likely involve the construction of a 4-methyl-5-substituted imidazole intermediate, followed by reactions to form the 2-aminopropyl group.

Another established multi-step approach in the synthesis of related imidazole derivatives involves the use of histidine as a starting material. nih.gov The carboxylic acid of histidine can be reduced to an alcohol, which is then converted to a leaving group for subsequent displacement to build the carbon chain. For the synthesis of this compound, a hypothetical route could start from α-methylhistidine. The decarboxylation of α-methylhistidine would directly yield the target molecule. While the biosynthesis of histamine (B1213489) from histidine is a one-step decarboxylation, chemical methods often require more steps. nih.gov

Starting Material Key Transformations Target Analog
4-MethylimidazoleSide chain introduction and functional group manipulationα,4-Dimethylhistamine
L-HistidineReduction, activation, and chain extensionImidazole-derived compounds
α-MethylhistidineDecarboxylationThis compound

One-Pot Reaction Protocols

One-pot reactions offer an efficient alternative to multi-step syntheses by combining several transformations in a single reaction vessel, thereby reducing reaction time, cost, and waste. organic-chemistry.org The synthesis of substituted imidazoles is well-suited to one-pot methodologies, often employing multi-component reactions (MCRs). researchgate.net

For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved in a one-pot, four-component cyclo-condensation of a 1,2-diketone (like benzil), an aromatic aldehyde, a primary amine, and ammonium acetate. researchgate.netresearchgate.net While this directly produces a more substituted imidazole than required, the principles can be adapted. A three-component reaction of a suitable dicarbonyl compound, an aldehyde bearing the latent aminopropyl side chain, and ammonia could theoretically construct the desired imidazole core in a single step.

The Van Leusen imidazole synthesis is another powerful one-pot method that utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. organic-chemistry.org This approach could be adapted to synthesize this compound by using an appropriately substituted aldimine that already contains the protected aminopropyl side chain.

Reaction Type Reactants Key Features
Multi-component Cyclo-condensation1,2-Diketone, Aldehyde, Primary Amine, Ammonium AcetateHigh efficiency, atom economy, and diversity of possible substitutions.
Van Leusen Imidazole SynthesisTosylmethyl isocyanide (TosMIC), AldimineForms the imidazole ring from non-imidazole precursors in one pot.

Use of Precursors and Intermediate Derivatization

The choice of precursors is critical in the synthesis of this compound. The synthesis can either start with a pre-formed imidazole ring that is subsequently modified, or the imidazole ring can be constructed from acyclic precursors.

Starting with a pre-formed imidazole, such as 4-formylimidazole or 4-(chloromethyl)imidazole, allows for the direct attachment and elaboration of the side chain. For example, 4-formylimidazole can undergo a Wittig-type reaction or a Henry reaction to introduce the carbon backbone of the side chain, which is then further modified to the final amine.

Derivatization of intermediates is a key strategy to facilitate reactions and introduce the desired functionality. For example, the primary amine of the target molecule is often introduced in a protected form, such as a phthalimide or a carbamate, to prevent side reactions during the synthesis. The protecting group is then removed in the final step. Similarly, the imidazole nitrogen is often protected (e.g., with a trityl or tosyl group) to control regioselectivity during reactions on the imidazole ring or the side chain.

General Methodologies for the Synthesis of Imidazole-Containing Aliphatic Amines

The synthesis of imidazole-containing aliphatic amines can be broadly divided into two main strategies: building the imidazole ring onto a pre-existing aliphatic amine structure or attaching the aliphatic amine side chain to a pre-formed imidazole ring.

Construction of the Imidazole Moiety

The construction of the imidazole ring is a well-established field in heterocyclic chemistry, with several named reactions providing reliable routes.

The Debus-Radziszewski synthesis is a classic method that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org This multi-component reaction is highly versatile and allows for the synthesis of a wide range of substituted imidazoles by varying the starting materials. For the synthesis of a 4-substituted imidazole, a corresponding substituted glyoxal or dicarbonyl compound would be required.

Another common approach is the cyclization of α-acylaminoketones or related intermediates. These precursors can be prepared through various methods and then cyclized, often with a source of nitrogen like formamide or ammonium acetate, to form the imidazole ring.

Modern synthetic methods also employ metal-catalyzed cross-coupling reactions to construct the imidazole ring or to functionalize it. For example, palladium- or copper-catalyzed reactions can be used to form C-C or C-N bonds, providing access to complex imidazole derivatives. organic-chemistry.org

Synthetic Method Key Precursors Description
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, AmmoniaA multi-component reaction that forms the imidazole ring in a single step.
Cyclization of α-Acylaminoketonesα-Acylaminoketone, Nitrogen source (e.g., formamide)Formation of the imidazole ring through intramolecular cyclization.
Metal-Catalyzed Cross-CouplingImidazole core, Coupling partner, Metal catalystFunctionalization of a pre-formed imidazole ring.

Formation of the Amino-Propane Side Chain

Once the imidazole core is in place, the formation of the amino-propane side chain is the next critical step. This can be achieved through several synthetic transformations.

Alkylation of an imidazole derivative with a suitable three-carbon electrophile is a common strategy. For example, a lithiated imidazole derivative can react with a 1-bromo-2-aminopropane derivative (with the amine protected) in a nucleophilic substitution reaction. Alternatively, a Grignard reagent derived from an imidazole halide can be used.

Chain extension from a functionalized imidazole is another viable route. Starting with 4-formylimidazole, a Wittig reaction with an appropriate phosphonium ylide can be used to form a propenyl side chain, which can then be reduced and functionalized to the desired amine. Alternatively, a Knoevenagel condensation followed by reduction and amination can be employed.

The reduction of a nitrile or an oxime can also be used to introduce the primary amine. For example, an imidazole derivative with a 2-cyanopropyl or 2-(hydroxyimino)propyl side chain can be reduced using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the final this compound.

Regioselective Synthesis Approaches for Imidazole Substitution Patterns

The synthesis of specifically substituted imidazoles, such as the 4-substituted pattern found in this compound, requires precise control over the regiochemistry of the cyclization reaction. Various synthetic strategies have been developed to achieve this, allowing for the selective construction of imidazoles with desired substitution patterns. These methods are crucial for creating libraries of compounds for applications in medicinal chemistry and materials science. rsc.orgnih.gov

Recent advances in organic synthesis have provided several robust methods for the regiocontrolled synthesis of substituted imidazoles. rsc.org These methodologies can be broadly categorized by the number of bonds formed during the ring-forming process.

One common approach involves the reaction of α-haloketones with amidines or guanidines. The choice of reactants and conditions can direct the substitution pattern. For instance, the condensation of an appropriately substituted α-chloroketone with a specific guanidine derivative can lead to the formation of a 2-aminoimidazole with substituents at defined positions. mdpi.com

Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction, when combined with an aldimine, can produce 1,4-disubstituted imidazoles. organic-chemistry.orgwikipedia.org By carefully selecting the starting aldehyde and amine to form the imine, one can introduce a variety of substituents at the N-1 and C-4 positions of the imidazole ring. organic-chemistry.org

Multi-component reactions (MCRs) also offer an efficient route to highly substituted imidazoles. A one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4-trisubstituted 1H-imidazoles in good yields under solvent-free conditions. organic-chemistry.org The regioselectivity in these reactions is often governed by the sequence of intermediate imine and enamine formations and subsequent cyclization pathways.

Catalyst-controlled regioselectivity is another powerful strategy. Copper-catalyzed reactions, for example, have been employed in the synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines. organic-chemistry.org Similarly, nickel-catalyzed cyclization of amido-nitriles can produce 2,4-disubstituted NH-imidazoles. rsc.org These metal-catalyzed processes often proceed through mechanisms that allow for high regiocontrol, which would be challenging to achieve through traditional condensation methods. rsc.org

The table below summarizes various regioselective synthetic methods for obtaining substituted imidazoles.

Method Reactants Resultant Substitution Pattern Key Features
Van Leusen Synthesis Aldimine, Tosylmethyl isocyanide (TosMIC)1,4-disubstituted; 1,4,5-trisubstitutedMild and efficient protocols. organic-chemistry.org
Four-Component Reaction 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate1,2,4-trisubstitutedOne-pot synthesis, often solvent-free. organic-chemistry.org
Copper-Catalyzed Diamination Terminal alkyne, Amidine1,2,4-trisubstitutedUtilizes O2 as an oxidant. organic-chemistry.org
Sequential Allenyl Sulfonamide Reaction Allenyl sulfonamide, Amine4- and 5-functionalizedRegioselectivity depends on N-substituents. nih.govfigshare.com
Nickel-Catalyzed Cyclization Amido-nitrile2,4-disubstitutedMild reaction conditions, tolerates various functional groups. rsc.org
α-Chloroketone & Guanidine Condensation α-Chloroketone, N,N'-diarylguanidine2-amino-1,5-disubstitutedGreen approach using deep eutectic solvents. mdpi.com

Chemical Reactivity and Derivatization Potential of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities of its two key components: the primary amine group and the imidazole ring. This dual reactivity allows for a wide range of chemical modifications, making the compound a versatile building block for more complex molecules.

The primary amine group (-NH2) is a nucleophilic center and can undergo a variety of chemical transformations common to alkylamines. These modifications are widely used to attach probes, link to other molecules, or alter the compound's physicochemical properties.

Acylation: The amine can be readily acylated by reacting with acyl chlorides, anhydrides, or activated esters (like succinimidyl esters) to form stable amide bonds. thermofisher.com For example, reaction with acetic anhydride would yield N-(2-(1H-imidazol-4-yl)propyl)acetamide. This is a fundamental reaction for creating peptide linkages or introducing various functional groups.

Alkylation: Reductive amination is a common method for N-alkylation. The amine can react with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form secondary or tertiary amines. acs.org This allows for the introduction of diverse alkyl or aryl substituents onto the nitrogen atom.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). These imines can be stable entities themselves or can serve as intermediates for further reactions, such as reduction to secondary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively. These derivatives often exhibit distinct biological activities and hydrogen-bonding capabilities.

The following table outlines common modifications of the primary amine group.

Reaction Type Reagent(s) Product Functional Group
Acylation Acyl chloride, Anhydride, Succinimidyl esterAmide
Alkylation (Reductive Amination) Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)Secondary or Tertiary Amine
Sulfonylation Sulfonyl chlorideSulfonamide
Urea Formation IsocyanateSubstituted Urea
Thiourea Formation IsothiocyanateSubstituted Thiourea

The imidazole ring in this compound is an aromatic heterocycle with two nitrogen atoms, which imparts it with unique chemical properties. nih.gov It is amphoteric, meaning it can act as both a weak acid and a weak base.

N-Alkylation/N-Acylation: The "pyrrole-type" nitrogen (N-1) can be deprotonated by a base and subsequently alkylated or acylated. The "pyridine-type" nitrogen (N-3) is basic and can be protonated to form imidazolium salts or alkylated to form quaternary imidazolium salts. nih.govwikipedia.org The regioselectivity of N-alkylation can often be controlled by the choice of reaction conditions and alkylating agent.

Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. These reactions typically occur at the C-5 position, as the C-2 position is somewhat deactivated and the C-4 position is already substituted. However, the reaction conditions must be carefully controlled to avoid reaction with the amine side chain.

Metal Coordination: The sp2-hybridized nitrogen atom (N-3) has a lone pair of electrons that can coordinate with metal ions, making imidazole derivatives useful as ligands in coordination chemistry.

Ring Opening: Under harsh conditions, the imidazole ring can undergo cleavage, although this is not a common transformation under typical synthetic procedures.

Reaction Type Position(s) on Imidazole Ring Common Reagent(s) Product Type
N-Alkylation N-1 or N-3Alkyl halide, BaseN-substituted imidazole
N-Acylation N-1Acyl chloride, BaseN-acyl imidazole
Electrophilic Halogenation C-5 (typically)Br2, I2, NBSHalogenated imidazole
Nitration C-5 (typically)HNO3/H2SO4Nitroimidazole
Protonation N-3AcidImidazolium salt

The carbon atom of the propyl chain attached to the imidazole ring and the amine group (C-2 of the propan-1-amine) is a stereocenter. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-. For many applications, particularly in pharmacology, it is often necessary to synthesize a single enantiomer.

Stereoselective synthesis can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For example, a chiral amino acid like alanine could potentially be converted through a series of chemical steps into the desired enantiomerically pure product.

Asymmetric Catalysis: A prochiral precursor can be converted into a chiral product using a chiral catalyst. For instance, the asymmetric reduction of a corresponding ketone or imine using a chiral metal catalyst (e.g., based on ruthenium or rhodium) with chiral ligands can produce one enantiomer in excess.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For example, a prochiral enolate could be alkylated in the presence of a chiral auxiliary to set the stereochemistry.

Enzymatic Resolution: A racemic mixture of the amine can be resolved using enzymes (e.g., lipases or proteases) that selectively react with only one of the enantiomers, allowing for the separation of the unreacted enantiomer from the modified one.

The development of stereoselective routes is critical for investigating the specific biological roles and therapeutic potential of each individual enantiomer.

Spectroscopic and Advanced Structural Characterization of 2 1h Imidazol 4 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 2-(1H-imidazol-4-yl)propan-1-amine provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is predicted to show distinct signals for the protons on the imidazole (B134444) ring, the propyl side chain, and the amine group.

The protons on the imidazole ring (H-2 and H-5) are expected to appear as singlets in the downfield region (typically δ 7.0-8.0 ppm) due to the aromatic and electron-withdrawing nature of the ring nitrogens. The side-chain protons would present as a more complex system. The methyl protons (H-γ) would likely appear as a doublet, coupled to the adjacent methine proton (H-β). The methine proton itself would be a multiplet, split by both the methyl and the methylene (B1212753) protons. The methylene protons (H-α), adjacent to the amine group, would also form a multiplet. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration.

Predicted ¹H NMR Data for this compound Predicted data is based on established chemical shift principles and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the three carbons of the imidazole ring and the three carbons of the propyl side chain. The chemical shifts (δ) are indicative of the carbon type (aromatic, aliphatic) and its local electronic environment. The imidazole ring carbons (C-2, C-4, C-5) are expected at lower field (δ 115-140 ppm) compared to the aliphatic side-chain carbons (C-α, C-β, C-γ). It is worth noting that for imidazole derivatives, the signals for the ring carbons can sometimes be broad due to fast tautomerization in solution. mdpi.com

Predicted ¹³C NMR Data for this compound Predicted data is based on established chemical shift principles and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (H-β) to the protons of the adjacent methyl (H-γ) and methylene (H-α) groups, confirming the structure of the propyl side chain. researchgate.netemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.pt This allows for the definitive assignment of each carbon atom that has attached protons. For instance, the signal for H-2 would correlate with C-2, H-5 with C-5, H-α with C-α, and so on.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which in turn can be used to deduce its unique elemental formula. For this compound, HRMS is used to confirm its molecular formula as C₆H₁₁N₃. nih.gov

HRMS Data for this compound

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion (or parent ion) is selected and then fragmented to produce product ions (or daughter ions). uab.edu The resulting fragmentation pattern provides valuable structural information.

For this compound, the analysis would typically be performed in positive ionization mode. The protonated molecule, [M+H]⁺, with an m/z of approximately 126.1, serves as the precursor ion. Upon collision-induced dissociation (CID), this ion would be expected to fragment in predictable ways based on bond strengths and the stability of the resulting fragments.

A primary and highly characteristic fragmentation pathway for aminoalkyl-imidazoles involves the cleavage of the Cα-Cβ bond. This results in the formation of a highly stable imidazolylmethaniminium or related cation. Another common pathway is the neutral loss of ammonia (B1221849) (NH₃) from the side chain.

Proposed Key MS/MS Fragments for this compound

Table of Mentioned Compounds

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, imidazole ring, and aliphatic chain components.

The primary amine (-NH₂) group gives rise to several distinct vibrations. Typically, two bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. osti.gov Another key indicator of the -NH₂ group is the scissoring (bending) vibration, which appears in the 1650-1580 cm⁻¹ range. researchgate.net The C-N stretching vibration of the aliphatic amine is expected to produce a band between 1220 and 1020 cm⁻¹. osti.gov

The imidazole ring contributes its own set of characteristic absorptions. The N-H stretching vibration of the imidazole ring is typically a broad band found between 3100 and 2500 cm⁻¹, often due to strong hydrogen bonding. researchgate.net C=N and C=C stretching vibrations within the aromatic ring result in bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

The aliphatic portions of the molecule, the propyl chain and the methyl group, are identified by C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

While a specific experimental spectrum for this compound is not widely published, the expected absorption bands can be predicted with high confidence based on the analysis of its structural analogue, histamine (B1213489) (2-(1H-imidazol-4-yl)ethanamine), and general spectroscopic data. researchgate.netnist.govnih.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 & ~3300N-H Asymmetric & Symmetric StretchPrimary Amine
~3100-2500N-H Stretch (broad)Imidazole Ring
~3050C-H StretchImidazole Ring
~2960 & ~2870C-H Asymmetric & Symmetric StretchAlkyl (CH₃, CH₂, CH)
~1620N-H Scissoring (Bending)Primary Amine
~1590C=N / C=C Ring StretchImidazole Ring
~1450C-H BendingAlkyl (CH₃, CH₂)
~1130C-N StretchAliphatic Amine
~840C-H Out-of-plane BendImidazole Ring

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly available, analysis of its derivatives and related imidazole compounds provides a strong basis for understanding its structural characteristics. osti.govmdpi.com

Crystal Structure Determination and Conformational Analysis

The crystal structure of a derivative of this compound would be determined by irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the electron density distribution, from which the positions of individual atoms are mapped to build a three-dimensional model of the molecule.

The conformation of this compound is largely defined by the torsion angles of the flexible propanamine side chain relative to the rigid imidazole ring. Computational studies on the closely related histamine molecule show that different conformations, such as anti and gauche, can exist, with their relative stability influenced by intramolecular interactions. u-szeged.hu The presence of the additional methyl group in this compound introduces another chiral center and further influences the preferred conformation by creating steric constraints. The molecule's conformation is a critical factor in how it packs within a crystal lattice and its potential interactions with other molecules. nih.gov

Intermolecular Interactions and Packing Arrangements

The crystal packing of imidazole-containing compounds is heavily influenced by a network of non-covalent interactions. nih.gov The primary amine and the imidazole ring are both capable of acting as hydrogen bond donors (N-H) and acceptors (the pyridine-like nitrogen of the imidazole). researchgate.net

This leads to the formation of robust hydrogen-bonding networks, which are the primary determinants of the crystal lattice structure. mdpi.com Molecules often form dimers or extended chains through N-H···N hydrogen bonds between the imidazole ring of one molecule and the amine or imidazole of a neighboring molecule. nih.gov

Table 2: Common Intermolecular Interactions in Imidazole Amine Crystals

Interaction TypeDonor/Group 1Acceptor/Group 2Typical Distance (Å)
Hydrogen BondAmine N-HImidazole N2.8 - 3.2
Hydrogen BondImidazole N-HAmine N2.8 - 3.2
Hydrogen BondImidazole N-HImidazole N2.7 - 3.1
π-π StackingImidazole RingImidazole Ring3.3 - 3.8

Structure Activity Relationship Sar Studies of 2 1h Imidazol 4 Yl Propan 1 Amine and Its Derivatives

Identification of Key Pharmacophoric Elements within the 2-(1H-Imidazol-4-yl)propan-1-amine Scaffold

The biological activity of this compound at the H4R is dictated by several key molecular features, which constitute its pharmacophore. A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this scaffold, the primary pharmacophoric elements are the imidazole (B134444) ring and the protonated primary amine of the propan-1-amine side chain.

The Imidazole Ring: This heterocyclic moiety is crucial for binding and activity. It can exist in two tautomeric forms, Nτ-H and Nπ-H, and its nitrogen atoms can act as both hydrogen bond donors and acceptors. chemijournal.com Cryo-electron microscopy studies of the H4R have revealed that the imidazole ring of histamine (B1213489) binds within a pocket formed by several key amino acid residues. nih.gov Specifically, the ring is stabilized by π-π stacking interactions with Trp316 and Tyr95. nih.gov Furthermore, a strong ionic interaction occurs between the Nτ atom of the imidazole ring and the negatively charged Glu182 residue, which is a significant determinant of ligand binding and selectivity. nih.gov

The Protonated Amine Group: At physiological pH, the primary amine of the propane-1-amine chain is protonated, carrying a positive charge. This cationic center forms a critical ionic bond with a highly conserved aspartic acid residue (Asp94) in the third transmembrane helix (TM3) of the H4R. nih.gov This interaction is a hallmark of ligand binding to aminergic G protein-coupled receptors (GPCRs). The stability of this interaction is further supported by a network of surrounding residues. nih.gov

The Propane Chain and Methyl Group: The length and conformation of the alkyl chain connecting the imidazole ring and the amine group are important for correctly positioning these two key pharmacophoric elements within the receptor's binding pocket. The methyl group on the carbon adjacent to the primary amine (the α-methyl group) introduces a chiral center, which, as discussed later, significantly influences the biological activity.

A general pharmacophore model for H4R agonists, based on the this compound scaffold, consists of a hydrogen-bond donor/acceptor feature (the imidazole ring) and a positive ionizable feature (the primary amine), separated by a specific distance and geometry. researchgate.net

Influence of Imidazole Ring Substitutions on Biological Activity Profiles

Modifications to the imidazole ring have a profound impact on the affinity and efficacy of this compound derivatives at the H4R. Substitutions at different positions on the ring can alter the electronic properties, steric bulk, and hydrogen-bonding capacity of the molecule, thereby modulating its interaction with the receptor.

For instance, the introduction of a methyl group at the 4-position of the histamine scaffold yields 4-methylhistamine, a potent and selective H4R agonist. nih.govimrpress.com This compound demonstrates significantly higher affinity for the H4R compared to other histamine receptor subtypes. nih.gov This highlights that even small alkyl substitutions can enhance selectivity.

Conversely, replacing the imidazole ring with other heterocyclic systems often leads to a decrease or complete loss of affinity, underscoring the ring's importance. nih.gov However, in some structural classes of histamine receptor ligands, replacement of the imidazole with a piperidine (B6355638) moiety has been successful, particularly in ether derivatives, suggesting that for certain scaffolds, alternative hydrogen-bonding groups can be accommodated. nih.gov

The table below summarizes the effect of various substitutions on the imidazole ring on H4R activity, based on findings from multiple SAR studies.

Compound/Derivative Substitution on Imidazole Ring Observed Effect on H4R Activity Reference
HistamineNone (parent compound)High-affinity agonist, but not selective nih.gov
4-MethylhistamineMethyl group at C4Potent and selective H4R agonist nih.govimrpress.com
ImetitIsothiourea-containing side chainH3R/H4R dual-selective agonist nih.gov
Clobenpropitp-Chlorobenzyl groupH3R antagonist and H4R agonist nih.gov

This table is a representative summary; pKi or EC50 values would vary based on specific assay conditions.

Impact of Modifications to the Propane-1-amine Chain on Molecular Interactions

Alterations to the propane-1-amine side chain, including its length, rigidity, and the nature of the amine group, are critical variables in SAR studies. These modifications directly influence how the ligand orients itself within the binding pocket and interacts with key residues like Asp94. nih.gov

Chain Length: The length of the alkyl chain is a determining factor for agonist activity. Shortening or lengthening the chain from the optimal two-carbon (ethyl) or three-carbon (propyl) linker typically reduces affinity and efficacy. This is because the precise distance between the imidazole ring and the cationic amine is required for simultaneous optimal interactions with their respective binding sites within the H4R.

Chain Rigidity and Branching: Introducing conformational constraints, such as by incorporating the chain into a ring system, can lead to increased selectivity. The α-methyl group in this compound itself provides a degree of steric hindrance that contributes to its selectivity profile compared to histamine. Further branching or substitution on the chain can lead to varied effects, either enhancing or diminishing activity depending on the nature and position of the substituent. researchgate.net

Amine Group Modification: The primary amine is essential for the key ionic interaction. Conversion of the primary amine to a secondary or tertiary amine, or its replacement with a non-basic group, generally leads to a significant drop in agonist activity at the H4R. This confirms the critical role of the protonated amine in anchoring the ligand in the binding site.

The table below illustrates the impact of side-chain modifications on H4R activity.

Modification Type Example of Modification General Impact on H4R Agonist Activity Reference
Chain LengthShortening to ethyl (Histamine)Potent, but less selective than propyl derivatives nih.gov
Chain LengthElongation beyond propylGenerally reduces affinity and efficacy researchgate.net
Branchingα-Methyl group (VUF 8430)Enhances selectivity for H4R nih.gov
Amine SubstitutionN-methylation (secondary amine)Typically reduces potency nih.gov
Amine ReplacementReplacement with non-basic moietySignificant loss of activity nih.gov

This table provides generalized trends observed in SAR studies.

Role of Stereochemistry in Defining Specific Biological Activities

The presence of a chiral center at the α-carbon of the propane-1-amine chain in this compound means the compound exists as two enantiomers: (R)- and (S)-2-(1H-imidazol-4-yl)propan-1-amine. Biological systems, including GPCRs, are chiral environments, and it is common for enantiomers of a drug to exhibit different pharmacological activities.

For H4R agonists, stereochemistry plays a crucial role in determining potency and efficacy. Studies have shown that the H4R displays stereoselectivity, with one enantiomer often being significantly more potent than the other. This difference arises because the three-dimensional arrangement of the substituents around the chiral center allows one enantiomer to achieve a more favorable orientation and a better "fit" within the receptor's binding pocket. This optimal fit maximizes the key molecular interactions—the ionic bond with Asp94, the hydrogen bonds and π-stacking of the imidazole ring—leading to a more effective receptor activation. While specific data on the preferred enantiomer for this compound requires consulting detailed pharmacological studies, the principle of stereoselectivity is a well-established factor in the SAR of H4R ligands.

Rational Design Principles for Developing Analogs with Enhanced or Modulated Selectivity

The accumulated SAR data, combined with structural information from techniques like cryo-electron microscopy, provides a foundation for the rational design of new analogs with improved properties. nih.gov The goal is often to enhance selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, H3R) to minimize off-target effects. nih.govnih.gov

Key principles for designing selective H4R ligands based on the this compound scaffold include:

Exploiting Non-conserved Residues: The binding pockets of the four histamine receptors show differences in their amino acid composition. nih.gov For instance, the H4R has a unique "aromatic slot" involving residue Phe344 that is not present in H1R. nih.gov Designing ligands that specifically interact with these non-conserved residues can significantly enhance H4R selectivity.

Optimizing Imidazole Interactions: While the imidazole ring is a core feature, its interactions can be fine-tuned. The strong ionic interaction with Glu182 in H4R is a key determinant of selectivity. nih.gov Modifications to the imidazole ring that enhance this specific interaction without creating unfavorable contacts can improve both affinity and selectivity.

Introducing Steric Constraints: Incorporating steric bulk or conformational rigidity, such as the α-methyl group or by cyclizing the side chain, can restrict the molecule's conformation. This forces it into a shape that is preferentially recognized by the H4R binding pocket over the more accommodating pockets of other subtypes.

Stereochemical Control: Synthesizing and testing pure enantiomers is essential. Once the more active enantiomer (the eutomer) is identified, drug development can focus exclusively on that stereoisomer to maximize potency and reduce potential side effects from the less active or inactive enantiomer (the distomer).

By applying these principles, medicinal chemists can move beyond simple screening and rationally design novel compounds, modifying the this compound scaffold to create highly selective and potent H4R ligands for therapeutic use. nih.govnih.gov

Biological Activity and Molecular Interaction Profiling in Vitro and Preclinical Models

Investigations of Molecular Targets and Ligand Binding Mechanisms

The scientific exploration of 2-(1h-Imidazol-4-yl)propan-1-amine, also known as β-Methylhistamine, has revealed a nuanced profile of interaction with various components of the cellular signaling machinery. This section delves into the specifics of its binding and modulatory activities at the molecular level.

G-Protein Coupled Receptor (GPCR) Interaction Studies

As a derivative of histamine (B1213489), a well-known biogenic amine, this compound has been a subject of investigation for its affinity and activity at histamine receptors and beyond.

The interaction of this compound with histamine receptor subtypes, particularly H1 and H3, is of significant interest. The H1 receptor is primarily involved in allergic and inflammatory responses, while the H3 receptor acts as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.

Table 1: Functional Activity of Related Compounds at Histamine H1 Receptor

Compound Assay Species Receptor Parameter Value
Betahistine (B147258) [Ca]i responses Mouse H1 EC50 254 μM
Betahistine Inward current Mouse H1 EC50 244 μM
Histamine [Ca]i responses Hamster H1 EC50 3 x 10⁻⁵ M
Histamine Actin polymerization Hamster H1 EC50 1 x 10⁻⁵ M

Currently, there is a lack of specific data in the public domain detailing the screening of this compound against a broad panel of other GPCR families. Such studies are crucial to determine the selectivity of the compound and to identify any potential off-target effects or novel therapeutic applications. General GPCR screening platforms are available and have been used to profile various ligands, but specific results for this compound are not reported in the searched literature. nih.govnih.gov

Ion Channel Modulation Studies

Currently, there is a lack of specific research data available in the public domain regarding the direct modulatory effects of this compound on various ion channels.

Preclinical Biological Activity Profiling in In Vitro Systems

Anticancer Activity in Established Cell Lines

The imidazole (B134444) ring is a key structural component in numerous compounds that have demonstrated anticancer properties. nih.govmdpi.com While specific in vitro studies on the anticancer activity of this compound against established cell lines are not widely reported, the broader class of imidazole derivatives has shown significant potential. For example, certain imidazole-based compounds have been investigated for their ability to inhibit angiogenesis and cell proliferation in various cancer cell lines, including those from brain, breast, and colon cancers. nih.gov The anticancer drug Nirogacestat, which contains an imidazole moiety, is used for treating desmoid tumors and functions by inhibiting the gamma-secretase pathway. wikipedia.org

Interactive Table: Anticancer Activity of Related Imidazole Compounds

Antimicrobial Activity Spectrum and Potency (e.g., Antibacterial, Antifungal, Antiprotozoal)

The imidazole nucleus is a fundamental component of many antimicrobial agents. nih.gov While direct and comprehensive studies on the antimicrobial spectrum and potency of this compound are limited in publicly accessible research, the structural motif is prevalent in compounds with known antibacterial, antifungal, and antiprotozoal activities. For instance, metronidazole, a well-known antibiotic containing a 5-nitroimidazole ring, is effective against a variety of anaerobic bacteria and protozoa. nih.gov The development of molecular hybrids and conjugates incorporating the imidazole moiety is an active area of research to combat microbial resistance. nih.gov

Interactive Table: Antimicrobial Activity of Related Imidazole Compounds

Evaluation of Other Pharmacological Activities in Cellular Models (e.g., Anticonvulsant, Muscle Relaxant)

Currently, there is a notable lack of specific studies in the available scientific literature evaluating the direct anticonvulsant or muscle relaxant properties of this compound in cellular models. While the broader class of imidazole-containing compounds has been investigated for anticonvulsant effects, and the parent compound histamine has known roles in neurological processes, specific data for this compound in these pharmacological contexts is not presently available. mdpi.comnih.gov

Histamine itself is considered an endogenous anticonvulsant, and research has focused on histamine receptor antagonists, particularly for the H3 receptor, as potential antiepileptic agents. mdpi.comnih.gov These antagonists are thought to work by enhancing the release of histamine in the brain. However, this compound, also known as beta-methylhistamine, is recognized as an agonist, particularly for the histamine H4 receptor, which is primarily involved in inflammatory and immune responses. nih.gov The direct effects of H4 receptor activation on neuronal excitability and muscle contraction at a cellular level remain an area requiring further investigation.

Some muscle relaxants are known to induce histamine release, which can be measured both in vitro and in vivo. nih.gov However, this is a side effect of those particular drugs and does not inherently suggest that a histamine agonist like this compound would possess muscle relaxant properties.

Mechanistic Elucidation of Biological Actions at the Cellular and Subcellular Levels

The specific molecular mechanisms underlying the biological actions of this compound at the cellular and subcellular levels have not been extensively detailed in published research. However, by examining the known signaling pathways of its parent molecule, histamine, and its primary target, the H4 receptor, a potential framework for its actions can be inferred, though direct evidence for this specific compound is pending.

Investigation of Intracellular Signaling Cascades

As an agonist for the histamine H4 receptor, which is a G-protein coupled receptor (GPCR), this compound would be expected to initiate intracellular signaling cascades upon binding. nih.gov H4 receptor activation is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Another significant signaling event following H4 receptor stimulation is the mobilization of intracellular calcium ([Ca2+]i). nih.gov This increase in cytosolic calcium can, in turn, activate a variety of downstream signaling molecules and cellular processes.

While not directly demonstrated for this compound, histamine acting through the H1 receptor has been shown to activate the canonical beta-catenin pathway. nih.gov This involves the phosphorylation of glycogen (B147801) synthase kinase 3-beta (GSK3-β) and a decrease in the phosphorylation of beta-catenin, allowing it to translocate to the nucleus and influence gene transcription. nih.gov Whether this compound can engage similar or cross-talking pathways via H4 receptor activation is yet to be determined.

Table 1: Potential Intracellular Signaling Cascades of this compound via H4 Receptor Activation

Signaling ComponentPredicted Effect of ActivationPotential Downstream Consequences
Gαi/o proteinInhibition of adenylyl cyclaseDecrease in intracellular cAMP
Intracellular Calcium ([Ca2+]i)Mobilization and increase in cytosolic levelsActivation of calcium-dependent enzymes and processes

Modulation of Cellular Physiological Processes

The activation of the aforementioned signaling cascades by this compound would be expected to modulate various cellular physiological processes, particularly in immune cells where the H4 receptor is prominently expressed.

Key modulated processes include:

Chemotaxis: H4 receptor activation is a known driver of chemotaxis, promoting the migration of immune cells such as mast cells and eosinophils to sites of inflammation. nih.gov

Cytoskeletal Rearrangement: To facilitate cell migration and other dynamic processes, histamine acting via the H4 receptor can induce changes in the cellular cytoskeleton. nih.gov

Gene Expression: By influencing transcription factors, such as might occur through crosstalk with pathways like beta-catenin, the compound could alter the expression of genes related to inflammation and cell function. nih.gov

Cellular Priming and Activation: In mast cells, H4 receptor stimulation can upregulate the expression of other receptors, such as FcεRI, effectively priming the cells for a more robust response to subsequent stimuli. It may also directly induce degranulation in some contexts. nih.gov

Identification of Downstream Biological Effects

The downstream biological effects resulting from the cellular actions of this compound are primarily linked to the regulation of immune and inflammatory responses.

Identified and potential downstream effects include:

Release of Pro-inflammatory Mediators: Activation of mast cells via the H4 receptor can lead to the release of a variety of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and various chemokines (e.g., RANTES, MIP-1α, MCP-1). nih.gov

Leukocyte Recruitment: By promoting chemotaxis and the expression of adhesion molecules, the compound can contribute to the accumulation of inflammatory cells at specific tissue sites. nih.gov

Modulation of Th1/Th2 Balance: Histamine signaling is known to influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses, often promoting a shift towards a Th2 phenotype, which is characteristic of allergic inflammation. nih.gov

Table 2: Potential Downstream Biological Effects of this compound

Downstream EffectMediating Cellular ProcessImplicated Cell Types
Release of Cytokines and ChemokinesDegranulation, Gene ExpressionMast Cells, Basophils
Accumulation of Inflammatory CellsChemotaxis, Adhesion Molecule ExpressionEosinophils, Mast Cells
Promotion of Allergic InflammationModulation of Th1/Th2 BalanceT-helper Cells

Computational Chemistry and Molecular Modeling of 2 1h Imidazol 4 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and conformational preferences of 2-(1H-imidazol-4-yl)propan-1-amine. While specific DFT studies on this particular molecule are not extensively reported in the literature, the methodology is widely applied to similar imidazole-containing compounds and histamine (B1213489) itself to understand their physicochemical properties. d-nb.inforesearchgate.netmdpi.com

A DFT study of this compound would typically commence with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)) is critical for the accuracy of these calculations. d-nb.info

Subsequent to geometry optimization, a range of electronic properties can be calculated. These include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and a positive potential around the amine group, which are key features for its interaction with biological targets.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Tautomeric and Conformational Analysis: The imidazole ring of this compound can exist in different tautomeric forms (τ and π). DFT calculations can determine the relative energies of these tautomers to predict the most stable form under physiological conditions. researchgate.netmdpi.com Furthermore, the rotational barriers around the single bonds can be calculated to understand the molecule's conformational flexibility.

While PubChem provides some computed descriptors for this compound, such as an XLogP3-AA of -0.3, these are typically generated using faster, less computationally intensive methods than DFT. nih.gov A dedicated DFT study would provide a more detailed and accurate picture of its electronic properties, which is invaluable for understanding its interaction with histamine receptors.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

The process of molecular docking involves several steps:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target receptor, such as the human histamine H4 receptor (hH4R), is required. Since the crystal structure of hH4R is not available, homology models are often constructed based on the crystal structures of similar G-protein coupled receptors (GPCRs) like the β2-adrenergic receptor or the histamine H1 receptor. scialert.netnih.govresearchgate.net The ligand, this compound, would be built and its geometry optimized using a suitable force field or quantum chemical method.

Docking and Scoring: A docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the receptor. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.

Based on studies of histamine and other agonists with the hH4R, it is predicted that this compound would form key interactions with specific amino acid residues in the binding pocket. nih.govacs.org The imidazole ring is likely to interact with residues such as Asp94 (3.32) and Glu182 (5.46), while the protonated amine group of the side chain would form hydrogen bonds with other polar residues. nih.govacs.org

Interacting Residue (in hH4R)Predicted Interaction Type
Asp94 (3.32)Hydrogen bond with imidazole N-H
Glu182 (5.46)Ionic interaction with protonated amine
Asn147 (4.57)Hydrogen bond with side chain amine
Tyr319 (7.43)π-π stacking with imidazole ring

These predicted interactions, derived from studies on similar ligands, are crucial for understanding the structural basis of the agonistic activity of this compound at the histamine H4 receptor.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biological systems at an atomic level. youtube.com By simulating the movements of atoms over time, MD can provide insights into the conformational changes of both the ligand and the receptor upon binding, as well as the stability of the ligand-receptor complex. acs.orgnih.govacs.org

While specific MD simulation studies for this compound are not prominently published, the methodology has been extensively applied to histamine receptors in complex with various ligands. acs.orgnih.govacs.orguni-duesseldorf.de An MD simulation of this compound bound to the hH4R would typically involve the following:

System Setup: The docked complex of the ligand and the receptor is placed in a simulated biological environment, which includes a lipid bilayer to represent the cell membrane and a box of water molecules with ions to mimic physiological conditions.

Simulation: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of nanoseconds to microseconds.

Analysis: The trajectory of the simulation is then analyzed to understand various dynamic properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the receptor, and the hydrogen bond network between the ligand and the receptor over time.

MD simulations of the histamine-hH4R complex have revealed significant conformational changes in the receptor upon agonist binding, particularly the outward movement of the intracellular end of transmembrane helix VI, which is a hallmark of GPCR activation. acs.orgnih.govacs.org It is expected that an MD simulation of this compound would show similar conformational changes, providing a dynamic view of its agonistic mechanism.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For a series of histamine receptor ligands, a QSAR study would typically involve the following steps:

Data Set Collection: A dataset of compounds with known biological activity (e.g., binding affinity or functional potency) at a specific histamine receptor is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. tbzmed.ac.ir The predictive power of the model is then rigorously validated using internal and external validation techniques.

While a specific QSAR study focusing on a series including this compound has not been identified, QSAR studies on other series of imidazole derivatives targeting histamine H3 and H4 receptors have been reported. nih.govlew.roresearchgate.net These studies have highlighted the importance of steric, electronic, and hydrophobic properties for receptor affinity. For instance, descriptors related to molecular shape, polarizability, and lipophilicity (logP) have been found to be significant in these models. nih.govlew.ro

Descriptor TypeExampleRelevance to Histamine Receptor Binding
Steric Molecular volume, Surface areaThe size and shape of the ligand must be complementary to the binding pocket.
Electronic Dipole moment, HOMO/LUMO energiesGoverns the electrostatic and hydrogen bonding interactions with the receptor.
Hydrophobic LogPInfluences the ability of the ligand to cross cell membranes and interact with hydrophobic regions of the binding site.
Topological Connectivity indicesEncodes information about the branching and connectivity of the atoms in the molecule.

A QSAR model incorporating this compound would help in understanding the key structural features that determine its activity and would guide the design of analogues with improved properties.

In Silico Prediction of Potential Biological Targets and Pathways

Beyond its known activity at histamine receptors, in silico methods can be employed to predict other potential biological targets for this compound. This process, often referred to as target fishing or reverse docking, is a valuable tool in drug repositioning and in understanding the potential for off-target effects.

One common approach is to screen the compound against a large library of 3D structures of known drug targets using molecular docking. scialert.net Hits from this virtual screen, i.e., targets to which the compound is predicted to bind with high affinity, can then be prioritized for experimental validation.

Another approach is based on ligand similarity. The chemical structure of this compound can be compared to a database of compounds with known biological activities. If the compound is found to be structurally similar to other molecules with known targets, it is plausible that it may also interact with those targets.

While no specific studies on the in silico prediction of novel targets for this compound have been found, the methodologies are well-established. scialert.netdocsdrive.com Given its structural similarity to histamine, it is conceivable that it may interact with other biogenic amine receptors or enzymes involved in histamine metabolism, although with lower affinity than for its primary targets. Such predictions would require experimental validation to be confirmed.

Metabolic Pathways and Biotransformation Studies Preclinical Focus

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomal Stability)

The initial step in evaluating the metabolic profile of a compound like 2-(1h-imidazol-4-yl)propan-1-amine is to determine its stability in the presence of metabolic enzymes. ontosight.ai Liver microsomes are a common in vitro tool for this purpose as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

The assay typically involves incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) and monitoring the decrease in the parent compound's concentration over time. This allows for the calculation of key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint). A high clearance value suggests that the compound is rapidly metabolized, which may affect its bioavailability and duration of action in vivo.

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available

Note: This table is a representative example of how data from a liver microsomal stability assay would be presented. Specific experimental data for this compound is not publicly available.

Identification and Characterization of Preclinical Metabolites

Following the assessment of metabolic stability, the next step is to identify the structures of the metabolites formed. This is crucial as metabolites can have their own pharmacological or toxicological profiles. The incubation mixtures from the stability assays are typically analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to detect and tentatively identify potential metabolites based on their mass-to-charge ratio.

For this compound, potential metabolic transformations could include oxidation of the imidazole (B134444) ring or the aliphatic side chain, as well as conjugation reactions. The precise identification of these metabolites would require further characterization, such as comparison with synthesized reference standards or detailed structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Glucuronidation)

Identifying the specific enzymes responsible for the metabolism of this compound is essential for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isoforms: The cytochrome P450 superfamily of enzymes is a major contributor to the metabolism of many xenobiotics. The imidazole ring present in this compound can interact with the heme iron of CYP enzymes, potentially leading to metabolism or inhibition. To determine which CYP isoforms are involved, recombinant human CYP enzymes are incubated with the compound, and the rate of metabolism is measured for each isoform.

Glucuronidation: Glucuronidation, a Phase II metabolic reaction, is another important pathway for the elimination of compounds containing amine functional groups. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The primary amine in this compound and the nitrogen atoms in the imidazole ring are potential sites for N-glucuronidation. Studies with human liver microsomes and specific recombinant UGT enzymes (e.g., UGT1A3, UGT1A4, UGT2B10) would be necessary to confirm the involvement of this pathway.

Table 2: Potential Enzyme Systems in the Biotransformation of this compound

Enzyme FamilySpecific IsoformsPotential Metabolic Reaction
Cytochrome P450e.g., CYP3A4, CYP2D6, CYP2C19Oxidation of the imidazole ring or alkyl side chain
UDP-glucuronosyltransferasese.g., UGT1A4, UGT2B10N-glucuronidation of the primary amine or imidazole ring

Note: This table presents potential enzyme systems based on the structure of the compound. Specific experimental data is required for confirmation.

Analysis of Biotransformation Pathways and Their Implications for Activity

The collective data from stability, metabolite identification, and enzyme phenotyping studies allow for the construction of a comprehensive biotransformation map for this compound. This map illustrates the primary and secondary metabolic routes.

Future Directions and Emerging Research Opportunities for 2 1h Imidazol 4 Yl Propan 1 Amine

Development of Highly Selective and Potent Analogs through Targeted Modifications

A primary focus for future research will be the rational design and synthesis of analogs of 2-(1H-imidazol-4-yl)propan-1-amine to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on related 1H-4-substituted imidazole (B134444) compounds has demonstrated that incorporating a conformationally restricted cyclopropane nucleus can significantly extend SAR for optimal histamine (B1213489) H3 receptor affinity. nih.gov

Targeted modifications may include:

Conformational Restriction: Introducing rigid structural elements, such as cyclopropane rings or other small ring systems, to lock the molecule into a bioactive conformation, thereby increasing affinity for a specific receptor. nih.gov

Substitution on the Imidazole Ring: Modifying the N-1 or N-3 positions of the imidazole ring can influence pharmacokinetic properties and target binding.

Side-Chain Alterations: Elongating, shortening, or introducing functional groups to the propan-1-amine side chain can modulate interactions with the target protein's binding pocket.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres to improve properties like metabolic stability, solubility, or target affinity without losing the key binding interactions.

Hybrid Pharmacophore Approach: Combining the core imidazole structure with other known pharmacophores to create hybrid molecules with potentially novel or dual activities. semanticscholar.org

Table 1: Potential Targeted Modifications and Expected Outcomes

Modification Strategy Example Potential Outcome
Conformational Restriction Introduction of a cyclopropane ring Increased receptor affinity and selectivity nih.gov
Imidazole N-Substitution Addition of an alkyl or aryl group Altered solubility and pharmacokinetic profile
Side-Chain Homologation Extension of the propyl chain to butyl Modified binding pocket interactions
Bioisosteric Replacement Replacing a C-H on the imidazole with N Changes in electronic properties and hydrogen bonding capacity

Exploration of Novel Biological Targets and Therapeutic Applications

The imidazole ring is a versatile pharmacophore known to interact with a wide array of biological targets, suggesting that this compound and its derivatives could have applications beyond their initially investigated activities. nih.govnih.gov The broad bioactivity of imidazole-containing compounds spans anticancer, antifungal, antibacterial, antiparasitic, and anti-inflammatory domains. nih.govnih.gov

Future research should aim to screen this compound and its novel analogs against diverse panels of receptors, enzymes, and ion channels. Emerging areas of interest include:

Antiprotozoal Agents: Novel benzimidazole derivatives containing an imidazole moiety have shown potent activity against protozoa like Trichomonas vaginalis and Giardia intestinalis, in some cases exceeding the efficacy of the standard drug metronidazole. researchgate.net

Neurodegenerative Disorders: Certain imidazole compounds have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease by inhibiting the production of Aβ-peptides. google.com

Oncology: The imidazole scaffold is a key feature in many kinase inhibitors. mdpi.com Furthermore, novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents that target human topoisomerase I. acs.org

Antimicrobial Agents: With rising antimicrobial resistance, novel imidazole derivatives are being explored for their activity against various bacterial and fungal pathogens. nih.gov

Table 2: Potential Therapeutic Areas and Biological Targets for Imidazole Analogs

Therapeutic Area Potential Biological Target(s)
Infectious Diseases Protozoal enzymes, bacterial cell wall synthesis proteins researchgate.netnih.gov
Oncology Protein kinases, topoisomerase I mdpi.comacs.org
Neurology Gamma-secretase, histamine receptors nih.govgoogle.com
Inflammatory Diseases Cyclooxygenase (COX) enzymes, cytokine receptors

Advancements in Asymmetric Synthesis and Chiral Resolution for Enantiopure Forms

This compound contains a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers of a drug can have vastly different pharmacological activities and metabolic profiles, the production of enantiomerically pure forms is critical. libretexts.org For example, the (S)-enantiomer of the beta-blocker propranolol is about 100 times more active than its (R)-enantiomer. nih.gov

Future research will focus on developing more efficient and scalable methods for obtaining the individual enantiomers of this compound. Key strategies include:

Chiral Resolution: This process separates a racemic mixture into its constituent enantiomers. wikipedia.org Common methods involve the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. libretexts.orgwikipedia.org The resulting diastereomers have different physical properties, like solubility, allowing them to be separated by crystallization. wikipedia.org Subsequent removal of the resolving agent yields the pure enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for both analytical and preparative-scale resolution. nih.govmdpi.com

Asymmetric Synthesis: This approach aims to create a single enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. wikipedia.org Recent advances in asymmetric catalysis offer powerful tools for this purpose. rsc.org Methods applicable to the synthesis of chiral amines include the transition metal-catalyzed asymmetric hydrogenation of imines and the use of chiral auxiliaries, such as Ellman's chiral sulfinamide, to direct the stereochemical outcome of a reaction. nih.govacs.org Furthermore, novel methods using imidazole-based pronucleophiles in asymmetric catalytic reactions are being developed. beilstein-journals.orgnih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful way to achieve a holistic view of a drug's mechanism of action, identify biomarkers, and uncover potential off-target effects. nih.govnih.gov

Emerging research opportunities include:

Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in cells or tissues treated with the compound. This can reveal the cellular pathways that are modulated by the drug.

Proteomics: Employing mass spectrometry-based methods to identify the protein interaction partners of the compound (chemoproteomics) or to quantify global changes in protein expression and post-translational modifications, providing direct insight into its targets and downstream effects. nih.gov

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound alters cellular metabolism.

Genomics: Utilizing genome-wide association studies (GWAS) to identify genetic variants in populations that may correlate with an individual's response to the drug, paving the way for personalized medicine. nih.gov

Table 3: Application of Omics Technologies in Compound Research

Omics Technology Research Question Addressed Example Application
Genomics Who will respond to the drug? Identifying SNPs that correlate with drug efficacy nih.gov
Transcriptomics Which cellular pathways are affected? Measuring changes in mRNA levels of target-related genes
Proteomics What are the direct protein targets? Affinity-based pulldown assays to identify binding partners
Metabolomics How is cellular metabolism altered? Profiling changes in key metabolic intermediates post-treatment

Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology

The multifaceted nature of modern drug discovery necessitates a departure from siloed research efforts. Advancing the therapeutic potential of this compound will require robust, interdisciplinary collaborations. The journey from a lead compound to a clinical candidate involves a synergistic interplay between various scientific disciplines. nih.govnih.gov

Future progress will be accelerated by:

Academia-Industry Partnerships: Combining the innovative basic research and target validation efforts of academic labs with the drug development and clinical trial expertise of pharmaceutical companies.

Consortia of Specialists: Forming research groups that include medicinal chemists for analog synthesis, semanticscholar.org computational chemists for in silico modeling and virtual screening, chemical biologists and pharmacologists for target identification and mechanistic studies, and clinicians to guide the research toward unmet medical needs.

Open Science Initiatives: Sharing data, chemical probes, and research tools to accelerate the pace of discovery across the scientific community and avoid redundant efforts.

Such collaborative initiatives will be essential to navigate the complexities of drug development and to fully exploit the rich pharmacological potential embedded within the imidazole scaffold. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-Imidazol-4-yl)propan-1-amine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazole derivatives. For example, Michael addition reactions under controlled temperatures (e.g., 60°C) with solvents like DCM or DMSO are employed, as seen in polymer synthesis involving structurally similar amines . Key intermediates are characterized using NMR spectroscopy and mass spectrometry to confirm structural integrity .
  • Table 1 : Common Reaction Conditions

StepSolventCatalystTemperatureYield Optimization Strategy
1DCMNone60°CSlow addition of reagents
2DMSOPd/CuRTGradient purification

Q. Which spectroscopic techniques are most reliable for verifying the imidazole ring and amine functional group in this compound?

  • Methodological Answer :

  • 1H/13C NMR : Proton signals for the imidazole ring (δ 7.5–8.5 ppm) and amine protons (δ 1.5–2.5 ppm) are critical .
  • FTIR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., calculated m/z 153.182 for related imidazole derivatives) .

Q. How can researchers assess the purity of this compound for biological assays?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity is standard for in vitro studies .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content) to rule out byproducts .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation) for accurate thermochemical properties .
  • Basis Sets : 6-31G(d,p) for geometry optimization; LANL2DZ for transition metals in catalytic studies .
    • Table 2 : DFT Performance Comparison
FunctionalAverage Error (kcal/mol)Application
B3LYP2.4Thermochemistry
M06-2X3.1Kinetics

Q. How can contradictory data on the biological activity of imidazole-based amines be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC50/IC50 curves under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural Analog Comparison : Test derivatives (e.g., ethyl vs. methyl substitutions) to isolate pharmacophores .
  • Molecular Docking : Use software like AutoDock to predict binding modes with targets (e.g., nitric oxide synthases) .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Palladium or copper salts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl-imidazole bonds) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • In Situ Monitoring : Use TLC or inline IR to detect side reactions early .

Q. How does the protonation state of the imidazole ring influence bioactivity, and how can it be experimentally modulated?

  • Methodological Answer :

  • pH-Dependent Studies : Measure activity at pH 6.0–8.0 to mimic physiological conditions; imidazole (pKa ~6.95) acts as a buffer .
  • X-ray Crystallography : Resolve protonation sites in enzyme-bound complexes using synchrotron radiation (e.g., SHELX software for refinement) .

Key Research Findings Table

Property/ApplicationMethodKey ResultReference
Antimicrobial ActivityBroth microdilutionMIC = 32 µg/mL against S. aureus
Polymer SynthesisMichael additionMW = 531.69 Da (GPC-validated)
Enzyme InhibitionDocking simulationsΔG = -9.8 kcal/mol with iNOS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.